Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate
Description
Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate is a pyrazine-based derivative featuring a chloro-fluoro-substituted benzamido group at the 3-position and a methyl ester at the 2-position.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c1-21-13(20)10-11(17-5-4-16-10)18-12(19)8-6-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOASGMBKDZGKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1NC(=O)C2=C(C=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carboxylic acid derivative.
Introduction of the Benzamido Group: The benzamido group is introduced by reacting the pyrazine derivative with 5-chloro-2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring and the benzamido group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced by other functional groups.
Oxidation: Oxidized derivatives of the pyrazine ring or benzamido group.
Reduction: Reduced forms of the compound, potentially altering the pyrazine ring or benzamido group.
Hydrolysis: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate has been investigated for its potential as an anti-cancer agent. The compound's structure allows for interactions with biological targets involved in tumor growth and proliferation.
Case Study: Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound in the development of new anticancer drugs.
Agrochemicals
The compound's unique functional groups make it a candidate for developing herbicides and pesticides. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to create effective agricultural chemicals.
Case Study: Herbicidal Activity
Research has shown that this compound can effectively suppress weed growth while being less harmful to crops, indicating its potential for use in sustainable agriculture.
Material Science
The compound's characteristics allow it to be incorporated into polymer matrices for enhanced properties, such as increased thermal stability and resistance to degradation.
Case Study: Polymer Composites
Studies have indicated that incorporating this compound into polymer formulations improves mechanical strength and thermal resistance, making it suitable for applications in coatings and packaging materials.
Data Tables
| Supplier Name | Product Code | Amount | Price (USD) | Contact Information |
|---|---|---|---|---|
| ChemScene | CS-M1969 | 100 mg | $385 | sales@chemscene.com |
| Chemenu | CM332695 | 250 mg | $1497 | info@chemenu.com |
| Reagentia | R01FLW2 | 250 mg | €1,769.63 | sales@reagentia.eu |
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the pyrazine backbone significantly alter molecular weight, solubility, and melting points. Key comparisons include:
Key Observations :
- Higher halogen content (e.g., bromine in ) correlates with increased molecular weight and melting points, suggesting improved crystallinity.
Antiviral Activity
Pyrazine derivatives with carboxamide substituents show inhibitory effects against SARS-CoV-2. For example:
- (1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate exhibited antiviral activity with an IC₅₀ of 3.2 µM against SARS-CoV-2 .
- Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate derivatives demonstrated fungicidal activity against Botrytis cinerea (EC₅₀ = 0.8 µg/mL) , highlighting the role of trifluoromethyl groups in enhancing bioactivity.
Antimycobacterial Activity
Carboxamide derivatives with hydroxyl or nitro groups (e.g., Propyl 3-[(2-hydroxy-5-nitrophenyl)carbamoyl]pyrazine-2-carboxylate ) showed moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) . The absence of polar groups in the target compound may reduce antimycobacterial efficacy but improve metabolic stability.
Biological Activity
Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate, with the CAS number 1415559-90-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C13H9ClFN3O3, with a molecular weight of 309.68 g/mol. The compound features a pyrazine ring substituted with a 5-chloro-2-fluorobenzamido group and a carboxylate functional group. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 394.3 ± 42.0 °C (Predicted) |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.30 ± 0.70 (Predicted) |
These properties suggest that the compound is stable under various conditions and could be suitable for further biological testing.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate pathways related to:
- Cell signaling : The compound may influence receptor activity or enzyme function.
- Metabolism : It could alter metabolic pathways, potentially affecting energy production or biosynthetic processes.
- Gene expression : The compound might impact transcription factors or other regulatory proteins.
Biological Activity
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Antifungal Activity : There are indications of antifungal properties, which could be relevant in treating fungal infections that are resistant to conventional therapies.
- Potential Anti-cancer Effects : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting it may inhibit cell proliferation through apoptosis induction.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Screening : In another study focusing on antifungal activity, this compound demonstrated inhibitory effects against Candida albicans, with an IC50 value of approximately 30 µg/mL .
- Cytotoxicity Assay : A cytotoxicity assay conducted on several cancer cell lines revealed that the compound reduced cell viability by over 60% at concentrations ranging from 25 to 100 µg/mL, indicating potential anti-cancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
